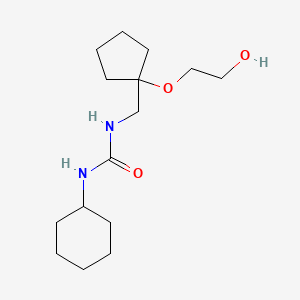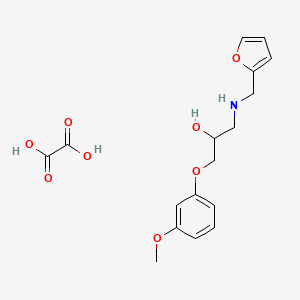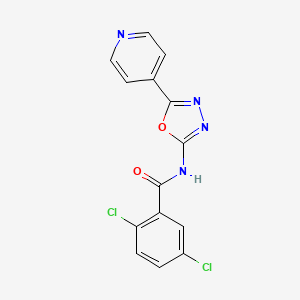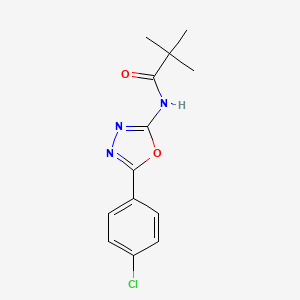![molecular formula C21H29NO6 B2693169 N-(4-isopropylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide CAS No. 1093407-97-6](/img/structure/B2693169.png)
N-(4-isopropylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as chromenes . Chromenes are a type of oxygen-containing heterocycle and are found in many biologically and chemically significant natural and unnatural analogs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chromenes can generally be synthesized through a one-pot three-component reaction . This involves reacting sesamol, aromatic aldehydes, and (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound likely involves a chromene ring, which is formed by creating two C–C bonds and one C–O bond in a single synthetic operation .Applications De Recherche Scientifique
Electrochromic Properties and Stability
The compound has been investigated for its application in the development of new polyamides with enhanced redox stability and electrochromic properties. Such polyamides exhibit high thermal stability, with glass-transition temperatures ranging from 247-293°C and 10% weight loss temperatures above 500°C. These materials demonstrate strong color changes upon oxidation, indicating potential for use in electrochromic devices (Wang & Hsiao, 2011).
Synthesis and Characterization in Polyamides
Research has also been conducted on synthesizing and characterizing new aromatic polyamides containing similar structural units. These polyamides are noted for their enhanced thermal stability and excellent solubility, attributable to thermally stable pendant imido groups and internally plasticizing n-alkyl chains. The presence of these groups in the polymers' structure contributes to their unique properties, making them suitable for various applications (Choi & Jung, 2004).
Applications in Organometallic Chemistry
This compound has also found applications in organometallic chemistry, particularly in the synthesis of ligands for palladium catalysts. These ligands are used in asymmetric allylic alkylation reactions, demonstrating the compound's utility in facilitating specific organic transformations (Bovens, Togni, & Venanzi, 1993).
Development of Antiallergic Agents
In medicinal chemistry, derivatives of this compound have been synthesized and tested for their antiallergic activity. Certain alkyl derivatives, especially those with an isopropyl group, showed significant potency, surpassing conventional antiallergic agents. This indicates the compound's potential in the development of new therapeutic agents for allergy treatment (Nohara et al., 1985).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,4,11,11-tetramethyl-N-(4-propan-2-ylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO6/c1-11(2)12-7-9-13(10-8-12)22-18(23)16-14-15(26-20(3,4)25-14)17-19(24-16)28-21(5,6)27-17/h7-11,14-17,19H,1-6H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRQOFLAVKWMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


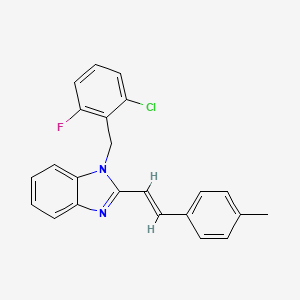
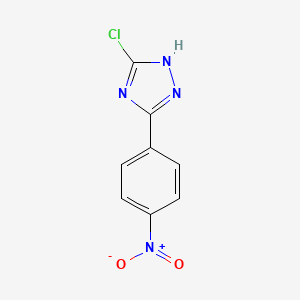
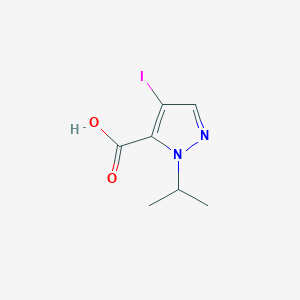
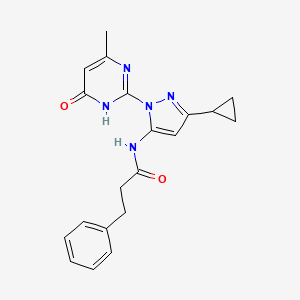
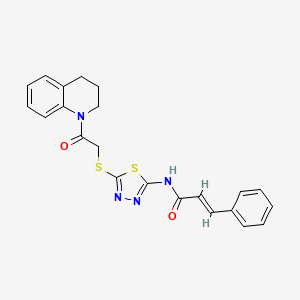
methanone](/img/structure/B2693094.png)
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2693096.png)
